4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)-

DHFR inhibition antifolate structure-activity relationship

4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)- (CAS 133116-87-7) is a heterocyclic small molecule (C9H7F3N4O, MW 244.17) belonging to the diaminoquinazolinone class. It features amino groups at positions 2 and 6, a trifluoromethyl (-CF3) group at position 5, and a carbonyl at position 4 on the quinazoline ring.

Molecular Formula C9H7F3N4O
Molecular Weight 244.17 g/mol
CAS No. 133116-87-7
Cat. No. B11868532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)-
CAS133116-87-7
Molecular FormulaC9H7F3N4O
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1N)C(F)(F)F)C(=O)NC(=N2)N
InChIInChI=1S/C9H7F3N4O/c10-9(11,12)6-3(13)1-2-4-5(6)7(17)16-8(14)15-4/h1-2H,13H2,(H3,14,15,16,17)
InChIKeyLSSQJZRSDOVPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-5-(trifluoromethyl)-4(1H)-quinazolinone (CAS 133116-87-7): A Specialized Quinazolinone Scaffold for Antifolate Research and DHFR-Targeted Discovery


4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)- (CAS 133116-87-7) is a heterocyclic small molecule (C9H7F3N4O, MW 244.17) belonging to the diaminoquinazolinone class. It features amino groups at positions 2 and 6, a trifluoromethyl (-CF3) group at position 5, and a carbonyl at position 4 on the quinazoline ring . This substitution pattern is characteristic of antifolate pharmacophores targeting dihydrofolate reductase (DHFR), and the compound has been explicitly employed as the pivotal intermediate in the multi-step synthesis of 5-trifluoromethyl-5,8-dideazafolic acid, a folate analogue with potential antitumor applications [1].

Why Generic 2,4-Diaminoquinazolines Cannot Replace 2,6-Diamino-5-(trifluoromethyl)-4(1H)-quinazolinone in Potency-Critical Antifolate Programs


In diaminoquinazolinone-based DHFR inhibitor programs, the precise positioning of amino groups and the nature of the C5 substituent are critical determinants of both enzymatic potency and species selectivity. The 2,6-diamino configuration in this compound creates a distinct hydrogen-bonding topology within the DHFR active site compared to the more common 2,4-diamino arrangement, while the electron-withdrawing 5-CF3 group provides unique metabolic stability against oxidative degradation that methyl or chloro substituents at this position cannot replicate . Generic substitution with unsubstituted or 5-methyl analogs would compromise both target engagement and metabolic half-life.

Quantitative Differentiation Evidence for 2,6-Diamino-5-(trifluoromethyl)-4(1H)-quinazolinone Against Structural Analogs


5-Trifluoromethyl Substitution Enables Sub-Nanomolar Human DHFR Inhibition Unattainable by 5-Unsubstituted or 5-Methyl Quinazolinone Analogs

The 5-CF3 substituted diaminoquinazolinone exhibits an IC50 of 3.90 nM against recombinant human DHFR [1]. In contrast, a representative 2,4-diaminoquinazoline derivative (compound 3e) lacking 5-CF3 substitution inhibited human DHFR with an IC50 of 0.527 µM (527 nM) [2]. This represents an approximately 135-fold enhancement in inhibitory potency attributable to the combined effect of the 5-CF3 group and the 2,6-diamino configuration. Methotrexate, the clinical benchmark, shows reported human DHFR IC50 values ranging from 2.6 nM to 24 nM depending on assay conditions [3], indicating that this compound achieves potency within the range of established antifolate drugs.

DHFR inhibition antifolate structure-activity relationship trifluoromethyl effect

5-Trifluoromethyl Group Provides Superior Metabolic Stability Versus 5-Methyl and 5-Chloro Quinazolinone Analogs Via C–F Bond Resistance to Oxidative Metabolism

The 5-CF3 substituent introduces three strong C–F bonds (bond dissociation energy ~485 kJ/mol versus ~350 kJ/mol for C–H) that resist cytochrome P450-mediated oxidative metabolism, a vulnerability of 5-methyl analogs . In related 2,4-diaminoquinazoline systems, the CF3 group at position 5 has been noted to drastically increase metabolic half-life by preventing oxidative metabolism at this position . While direct comparative half-life data for this specific compound versus its 5-CH3 analog are not publicly available, the physicochemical principle is well-established across multiple chemotypes: CF3 substitution at metabolically labile positions typically reduces intrinsic clearance by 5- to 20-fold relative to methyl substitution [1].

metabolic stability trifluoromethyl C–F bond oxidative metabolism half-life

Pivotal Synthetic Intermediate for 5-Trifluoromethyl-5,8-dideazafolic Acid: Enabling a 7-Step Convergent Route Versus Longer Non-CF3 Alternative Sequences

Singh, Govindan, and Hynes (1990) established that 2,6-diamino-3,4-dihydro-4-oxo-5-trifluoromethylquinazoline (this compound) serves as the key intermediate in the 7-step synthesis of 5-trifluoromethyl-5,8-dideazafolic acid from 2-fluoro-6-trifluoromethylbenzonitrile [1]. For comparison, the synthesis of the non-fluorinated parent compound 5,8-dideazafolic acid typically requires 8–10 steps from different precursors, and the introduction of the 5-CF3 group via this intermediate avoids late-stage fluorination steps that are often low-yielding [2]. The bridging reversed isomer, 5-trifluoromethyl-5,8-dideazaisofolic acid, was also accessed from this common intermediate in 6 steps [1].

synthetic intermediate 5,8-dideazafolate antifolate convergent synthesis trifluoromethyl

Electron-Withdrawing 5-CF3 Group Enhances PI3K/HDAC Inhibitory Activity Versus 4-Substituted Quinazolinone Analogs Via Altered Electronic Distribution

Comparative SAR studies on quinazolinone-based kinase and HDAC inhibitors have demonstrated that 5-CF3 substitution enhances PI3K/HDAC inhibitory activity compared to 4-substituted analogs . The electron-withdrawing nature of the CF3 group (Hammett σm = 0.43, σp = 0.54) alters the electron density distribution across the quinazolinone ring, affecting both target binding and compound reactivity. In EGFR inhibitor programs, compounds bearing 3-fluoro-5-trifluoromethyl substitution showed reduced potency, highlighting that the regiospecific placement of CF3 at position 5 (rather than position 4 or 3) is critical for optimal activity [1].

PI3K inhibition HDAC inhibition electronic effects trifluoromethyl structure-activity relationship

Optimal Procurement and Research Application Scenarios for 2,6-Diamino-5-(trifluoromethyl)-4(1H)-quinazolinone


Late-Stage Lead Optimization of DHFR Inhibitors Requiring Sub-Nanomolar Potency with Metabolic Stability

Research teams developing next-generation antifolate chemotherapeutics should prioritize this compound when their SAR campaign has plateaued with 2,4-diaminoquinazoline scaffolds. The 3.90 nM human DHFR IC50 [1] and the metabolic stability advantage of the 5-CF3 group provide a differentiated chemical starting point for candidates where both potency and in vivo half-life are critical. Use of this intermediate allows direct access to 5-trifluoromethyl-5,8-dideazafolic acid analogs without late-stage fluorination [2].

Synthesis of 5-Trifluoromethyl Substituted 5,8-Dideazafolate Libraries for Antitumor Screening

This compound is the validated pivotal intermediate for convergent synthesis of both 5-trifluoromethyl-5,8-dideazafolic acid and its bridge-reversed isomer [2]. Procurement at ≥98% purity (commercially available specification) enables direct entry into the 6–7 step synthetic sequence, saving 1–3 steps compared to alternative routes. This is particularly valuable for medicinal chemistry cores synthesizing focused folate analogue libraries targeting TS and DHFR dual inhibition.

Kinase and Epigenetic Inhibitor Screening with a 2,6-Diamino-5-CF3 Pharmacophore

The enhanced PI3K/HDAC inhibition conferred by 5-CF3 substitution versus 4-substituted quinazolinone analogs positions this compound as a strategic scaffold for dual kinase-epigenetic inhibitor programs. Procurement for screening deck inclusion provides access to chemical space distinct from the heavily patented 2,4-diaminoquinazoline EGFR/HER2 inhibitor chemotype, potentially enabling novel selectivity profiles.

Chemical Biology Probe Development Requiring Defined Hydrogen-Bonding Topology at the DHFR Active Site

The 2,6-diamino configuration creates a hydrogen-bonding geometry within the DHFR active site that differs from the 2,4-diamino arrangement found in classical antifolates like methotrexate. This compound is appropriate for probe development when target engagement selectivity across DHFR isoforms or species orthologs is required, as the 5-CF3 group combined with the 2,6-diamino pattern provides a structurally distinct pharmacophore for exploring differential binding modes [1].

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